molecular formula C19H21ClN2O3S B258862 N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B258862
M. Wt: 392.9 g/mol
InChI Key: XYAVXDBNHLENIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide acts as a competitive inhibitor of JAK enzymes, specifically JAK3. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide inhibits the activity of JAK3, which leads to a reduction in the production of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a significant impact on the immune system. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its specificity for JAK3, which makes it a promising candidate for the treatment of autoimmune diseases. However, its specificity also limits its potential applications, as it may not be effective in diseases that are not mediated by JAK3. Additionally, the long-term effects of JAK inhibition on the immune system are not fully understood, and further research is needed to determine the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple JAK enzymes, in order to achieve a more comprehensive inhibition of cytokine signaling pathways. Another direction is the investigation of the long-term effects of JAK inhibition on the immune system, particularly in terms of its impact on immune function and susceptibility to infections. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans, particularly in larger clinical trials.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzene-1-sulfonyl chloride to form N-(4-chlorophenyl)-4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methylpiperidine to form the final product, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. This inhibition leads to a reduction in the production of cytokines and growth factors, which are involved in the pathogenesis of autoimmune diseases.

properties

Product Name

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C19H21ClN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23)

InChI Key

XYAVXDBNHLENIC-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.